N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 868213-00-7
VCID: VC6101528
InChI: InChI=1S/C18H12ClN3O4S/c1-10(23)16-15(11-5-3-2-4-6-11)20-18(27-16)21-17(24)13-9-12(19)7-8-14(13)22(25)26/h2-9H,1H3,(H,20,21,24)
SMILES: CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Molecular Formula: C18H12ClN3O4S
Molecular Weight: 401.82

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide

CAS No.: 868213-00-7

Cat. No.: VC6101528

Molecular Formula: C18H12ClN3O4S

Molecular Weight: 401.82

* For research use only. Not for human or veterinary use.

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide - 868213-00-7

Specification

CAS No. 868213-00-7
Molecular Formula C18H12ClN3O4S
Molecular Weight 401.82
IUPAC Name N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
Standard InChI InChI=1S/C18H12ClN3O4S/c1-10(23)16-15(11-5-3-2-4-6-11)20-18(27-16)21-17(24)13-9-12(19)7-8-14(13)22(25)26/h2-9H,1H3,(H,20,21,24)
Standard InChI Key PUFQADHIKZCLNE-UHFFFAOYSA-N
SMILES CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazole ring substituted at the 2-position with a benzamide group bearing nitro and chloro substituents. The 4-position of the thiazole ring is occupied by a phenyl group, while the 5-position contains an acetyl moiety. This arrangement creates a planar yet sterically hindered structure, influencing its reactivity and interactions with biological targets.

The systematic IUPAC name, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide, reflects these substituents’ positions. The molecular formula is inferred as C₁₈H₁₃ClN₄O₄S, with a molecular weight of approximately 436.84 g/mol based on analogous structures .

Functional Group Analysis

  • Thiazole core: Contributes to π-π stacking interactions and hydrogen bonding capabilities.

  • Nitro group: Enhances electrophilicity, potentially facilitating interactions with nucleophilic residues in enzymes.

  • Chloro substituent: Increases lipophilicity, impacting membrane permeability.

  • Acetyl group: Modulates electronic effects and solubility profiles .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous thiazole derivatives are typically synthesized through cyclocondensation reactions. A plausible pathway involves:

  • Thiazole ring formation: Reaction of a thiourea derivative with α-halo ketones.

  • Benzamide coupling: Amidation of the thiazole amine with 5-chloro-2-nitrobenzoyl chloride.

  • Acetylation: Introduction of the acetyl group via nucleophilic substitution or Friedel-Crafts acylation.

Table 1: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationThiourea, α-bromoacetophenone, ethanolThiazole ring formation
2Amide coupling5-Chloro-2-nitrobenzoyl chloride, DMFBenzamide moiety introduction
3AcetylationAcetic anhydride, pyridineAcetyl group addition

Characterization Techniques

  • Spectroscopy:

    • ¹H/¹³C NMR: Peaks at δ 2.6 (acetyl CH₃), δ 7.3–8.2 (aromatic protons), and δ 168–170 ppm (amide carbonyl).

    • IR: Stretching vibrations at ~1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 680 cm⁻¹ (C-Cl) .

  • Mass Spectrometry: Molecular ion peak at m/z 436.84 (M⁺) with fragments corresponding to benzamide (M-139) and thiazole (M-297) moieties.

Biological Activities

Enzyme Inhibition

The acetyl and nitro groups may facilitate hydrogen bonding with catalytic residues in carbonic anhydrase IX, a cancer-associated isoform. Comparative studies show that ethylsulfonyl-substituted thiazoles inhibit this enzyme with Kᵢ values < 10 nM.

Table 2: Biological Activity of Analogues

CompoundTarget Enzyme/Cell LineIC₅₀/KᵢSource
EVT-2741402 (Thiazole derivative)Carbonic anhydrase IX8.2 nM
N-(5-(benzylthio)-thiadiazol-2-yl)amideNeuroblastoma (SKNMC)5.41 µM
4-Chloro-3-nitrobenzamide analogueBreast cancer (MDA-MB-231)62.95% inhibition

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in DMSO (~15 mg/mL) due to nitro and chloro groups; poor aqueous solubility (<0.1 mg/mL).

  • Stability: Susceptible to photodegradation; recommended storage at -20°C under inert atmosphere .

Thermodynamic Parameters

  • Melting Point: Estimated 215–220°C (decomposition observed above 230°C) .

  • LogP: Calculated value of 3.1 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

Comparative Analysis with Structural Analogues

Substituent Effects

  • Nitro Position: Ortho-nitro substitution (as in the target compound) enhances DNA binding affinity compared to para-nitro analogues .

  • Acetyl vs. Methyl: Acetyl groups improve metabolic stability over methyl substituents by reducing CYP450-mediated oxidation.

Table 3: Structural Comparison

CompoundR₁R₂Key Property
Target compoundAcetyl5-Cl, 2-NO₂Enhanced enzyme inhibition
4-Chloro-N-(5-methyl-thiazol-2-yl)amideMethyl4-Cl, 3-NO₂Higher cytotoxicity
EVT-2741402Ethylsulfonyl3,4-di-OCH₃Improved solubility

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